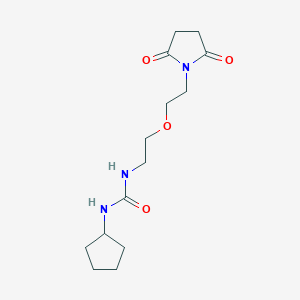
N-(3-carbamoylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-carbamoylphenyl)furan-3-carboxamide” is a compound with the molecular formula C12H10N2O3 . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of “N-(3-carbamoylphenyl)furan-3-carboxamide” consists of an electron-rich furan moiety and an anilide ring . The furan ring is expected to react exclusively with singlet oxygen, while the anilide should be oxidized by triplet chromophoric dissolved organic matter .Chemical Reactions Analysis
Furan carboxamides, including “N-(3-carbamoylphenyl)furan-3-carboxamide”, can undergo photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter . The extent of singlet oxygen-induced degradation can be predicted using steady-state and time-resolved approaches .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by (Zanatta et al., 2007) reported the synthesis of a new series of furan-3-carboxamides. These compounds showed significant in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, bacteria, and algae.
Antiviral Properties
- (Yu Yongshi et al., 2017) conducted a study on furan-carboxamide derivatives, identifying them as novel inhibitors of lethal H5N1 influenza A virus. Their research highlighted the importance of the furan-carboxamide structure in antiviral activity.
Chemical Reactivity and Biological Applications
- A review by (Monier et al., 2018) detailed the synthetic methods, chemical reactivity, and biological applications of furan carboxamide compounds. It emphasized their variable biological properties and importance in bioactive compound chemistry.
Corrosion Inhibition
- (N. Zulfareen et al., 2016) researched a mannich base derivative of furan-2-carboxamide, which showed an effective inhibition effect on brass corrosion in acidic medium, indicating its potential use in material protection.
Structural and Spectral Analyses
- (S. Ö. Yıldırım et al., 2018) reported on the structural determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), emphasizing its important biological properties like antibacterial and antifungal activities.
Synthesis and Antimicrobial Activities
- (A. Siddiqa et al., 2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This highlighted the potential medical application of such compounds.
Safety and Hazards
While specific safety and hazard information for “N-(3-carbamoylphenyl)furan-3-carboxamide” is not available, furan-3-carboxamide, a related compound, has been associated with hazard statements H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .
properties
IUPAC Name |
N-(3-carbamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-2-1-3-10(6-8)14-12(16)9-4-5-17-7-9/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXTXVYFVWUYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)



![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)